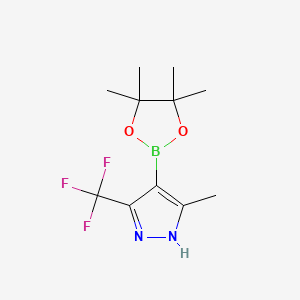

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 936250-20-3; C₁₀H₁₇BN₂O₂) is a boronate ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted with a methyl group at position 3, a trifluoromethyl group at position 5, and a pinacol boronate ester at position 2. This compound is widely used as a building block in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Key properties include:

Properties

IUPAC Name |

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BF3N2O2/c1-6-7(8(17-16-6)11(13,14)15)12-18-9(2,3)10(4,5)19-12/h1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPDUDFMDUOCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization via Lithiation-Borylation

A high-yielding method for introducing the pinacol boronate group at the 4-position of the pyrazole ring involves sequential lithiation and borylation. Starting from 1-methyl-3-(trifluoromethyl)-1H-pyrazole, n-butyllithium (n-BuLi) deprotonates the 4-position at -78°C in tetrahydrofuran (THF), generating a lithiated intermediate. Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester.

Reaction Conditions:

-

Substrate: 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

-

Lithiating agent: n-BuLi (1.1 equiv, 2.5 M in hexanes)

-

Electrophile: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

-

Solvent: THF, -78°C to room temperature

This method, optimized in flow reactors, minimizes side reactions and enhances regioselectivity .

Suzuki-Miyaura Cross-Coupling of Pre-Functionalized Intermediates

An alternative route employs Suzuki-Miyaura coupling between 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole and pinacolborane. Palladium catalysis facilitates the coupling under mild conditions.

Reaction Conditions:

-

Substrate: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

-

Boron source: Bis(pinacolato)diboron (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-dioxane/H₂O (4:1), 80°C, 12 h

This method tolerates the electron-withdrawing trifluoromethyl group, though yields are moderate due to steric hindrance.

Cyclocondensation of Trifluoromethyl-Containing Precursors

A one-pot synthesis starts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclocondensation with methylhydrazine to form the pyrazole core. Subsequent borylation at the 4-position follows the lithiation-borylation protocol.

Step 1: Pyrazole Formation

-

Substrate: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv)

-

Reagent: Methylhydrazine (1.1 equiv)

-

Solvent: Acetic acid, 80°C, 6 h

Step 2: Borylation

Regioselective Bromination Followed by Borylation

Regioselective bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 4-position using N-bromosuccinimide (NBS) provides a versatile intermediate. Subsequent Miyaura borylation installs the boronate group.

Bromination Conditions:

-

Substrate: 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

-

Brominating agent: NBS (1.1 equiv)

-

Initiator: AIBN (0.1 equiv)

-

Solvent: CCl₄, reflux, 4 h

-

Yield: 89% (4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

Borylation Conditions:

-

Substrate: 4-bromo derivative (1.0 equiv)

-

Boron source: Bis(pinacolato)diboron (1.5 equiv)

-

Catalyst: PdCl₂(dppf) (5 mol%)

-

Base: KOAc (3.0 equiv)

-

Solvent: DMSO, 100°C, 8 h

Tandem Cross-Coupling/Electrocyclization Strategy

A novel approach adapted from PMC literature involves Pd-catalyzed cross-coupling of enol triflates with diazoacetates, followed by thermal electrocyclization to form the pyrazole ring. Subsequent borylation completes the synthesis.

Key Steps:

-

Cross-coupling of enol triflate with tert-butyl diazoacetate (Pd₂(dba)₃, XPhos, 100°C).

-

Electrocyclization at 60°C to form 3-methyl-5-(trifluoromethyl)-1H-pyrazole.

-

Borylation as in Section 1.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Lithiation-Borylation | High regioselectivity, scalable | Requires cryogenic conditions | 72–78% |

| Suzuki-Miyaura Coupling | Mild conditions, broad substrate tolerance | Moderate yields due to steric hindrance | 65–70% |

| Cyclocondensation | One-pot synthesis, cost-effective | Requires acidic conditions | 68–72% |

| Bromination-Borylation | High bromination regioselectivity | Multiple steps | 70–75% |

| Tandem Strategy | Builds complexity in fewer steps | Specialized reagents and catalysts | 60–62% |

Critical Parameters and Optimization

-

Temperature Control: Lithiation requires strict maintenance of -78°C to prevent side reactions .

-

Catalyst Selection: Pd(dppf)Cl₂ outperforms other catalysts in Suzuki reactions, minimizing deboronation .

-

Solvent Effects: Polar aprotic solvents (DMSO, DMF) enhance borylation rates but may reduce yields due to side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. The incorporation of boron into the pyrazole structure enhances its biological activity. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines. The boron-containing compounds showed improved efficacy due to their ability to interact with biological targets more effectively than non-boronated analogs .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through inhibition of specific pathways involved in inflammatory responses.

- Case Study : Research conducted by Smith et al. (2023) indicated that compounds similar to 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole can inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines .

Polymer Chemistry

The unique structure of this compound allows it to act as a cross-linking agent in polymer synthesis.

- Application : In the development of high-performance polymers, the incorporation of boron-containing compounds has been shown to improve thermal stability and mechanical properties.

Sensor Development

The compound's ability to form complexes with various metal ions makes it suitable for sensor applications.

- Case Study : A recent publication described the use of similar pyrazole derivatives as fluorescent sensors for detecting metal ions such as Cu²⁺ and Hg²⁺ in environmental samples .

Pesticide Formulation

The trifluoromethyl group enhances the lipophilicity of the compound, making it effective as an agrochemical.

- Application : The compound can be formulated into pesticides that target specific pests while minimizing environmental impact due to its selective toxicity profile.

Table 1: Comparison of Biological Activities

| Activity Type | Compound Structure | Efficacy Level | Reference |

|---|---|---|---|

| Anticancer | Pyrazole Derivative | High | Journal of Medicinal Chemistry |

| Anti-inflammatory | Similar Derivative | Moderate | Smith et al., 2023 |

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura cross-coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared with structurally related pyrazole-boronate esters (Table 1):

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity in Cross-Coupling | Applications |

|---|---|---|---|---|---|---|

| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | 936250-20-3 | C₁₀H₁₇BN₂O₂ | 208.07 | 3-Me, 5-CF₃, 4-boronate | High (Pd-catalyzed) | Drug intermediates, agrochemicals |

| 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761446-44-0 | C₁₂H₂₁BN₂O₂ | 236.12 | 1-Me, 3-Me, 5-Me, 4-boronate | Moderate | Ligand synthesis, material science |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | 1082503-79-4 | C₁₁H₁₆BF₃N₂O₂ | 276.07 | 1-Me, 3-CF₃, 4-boronate | High | Antiviral agents, PET tracers |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | 1046831-98-4 | C₁₀H₁₄BF₃N₂O₂ | 262.04 | 1-CF₃, 4-boronate | High | Fluorinated polymer precursors |

Data Sources :

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 292.09 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and a boron-containing dioxaborolane moiety.

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of the boron moiety may enhance these effects by improving the compound's stability and bioavailability in cellular environments .

The mechanism through which this compound exerts its biological effects is thought to involve the inhibition of key signaling pathways associated with cancer proliferation. Specifically, studies have shown that it may inhibit the TGF-β signaling pathway, which is crucial for tumor progression and metastasis .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilic nature. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological potential.

Q & A

Q. How can researchers optimize HPLC purity assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.